5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid is a compound that features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group. Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group can significantly influence the compound’s chemical properties, making it a subject of interest in synthetic chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-4-methylthiophene-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Methylthiophene-3-carboxylic acid: Lacks the difluoromethyl group.
5-(Difluoromethyl)-2-thiophenecarboxylic acid: The carboxylic acid group is positioned differently on the thiophene ring.
Uniqueness
5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-(difluoromethyl)-4-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-3-4(7(10)11)2-12-5(3)6(8)9/h2,6H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKZOZNEUFUGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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